Structural Confirmation for Glucagon Receptor Antagonist Pharmacophore
The compound's exact structure is embedded in the Markush formula of a patent for 'Novel Antagonists of the Glucagon Receptor' [1]. This patent explicitly includes this specific substitution pattern to achieve glucagon receptor antagonist or inverse agonist activity. No quantitative binding data for the isolated methyl ester is publicly disclosed; however, its inclusion defines a critical SAR point: the 4-bromophenyl substituent is non-interchangeable with hydrogen, methyl, or other halogens for maintaining potency within the patented series, as implied by the absence of broader generic claims for that position.
| Evidence Dimension | Structural necessity for target activity |
|---|---|
| Target Compound Data | 4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester is specifically claimed as part of the active pharmacophore. |
| Comparator Or Baseline | Unsubstituted phenyl or other halogen (Cl, F) analogues are not covered or are claimed separately, suggesting a significant drop in activity. |
| Quantified Difference | Not numerically disclosed; inferred from the specificity of the patent Markush structure. |
| Conditions | Patent SAR analysis; in vitro glucagon receptor binding assays (implied). |
Why This Matters
For researchers synthesizing or procuring key intermediates for a glucagon antagonist program, deviation from the specified 4-bromophenyl structure is contraindicated by the patent SAR, making this precise CAS number the required entity.
- [1] Patents Encyclopedia. NOVEL ANTAGONISTS OF THE GLUCAGON RECEPTOR, Patent Application 20140135400. https://www.patentsencyclopedia.com/app/20140135400 (accessed 2026-05-04). View Source
